Anti-Inflammatory Potency: Ethyl Ester 4c vs. Carboxylic Acid 5c vs. Indomethacin in Rat Paw Edema
In the carrageenan-induced rat paw edema model, the ethyl ester 4c displayed an ED₅₀ of 37.2 mg/kg p.o. (fiducial limits 31.4–44.0 mg/kg, measured at the 3rd hour). By contrast, the corresponding carboxylic acid 5c exhibited an ED₅₀ of 2.2 mg/kg p.o. (1.5–3.3 mg/kg), making it approximately 17-fold more potent. The reference drug indomethacin (IMA) showed an ED₅₀ of 7.0 mg/kg p.o. (6.1–8.1 mg/kg), placing its potency between that of the ester and the acid .
| Evidence Dimension | In vivo anti-inflammatory potency (ED₅₀, mg/kg p.o.) |
|---|---|
| Target Compound Data | ED₅₀ = 37.2 mg/kg (31.4–44.0) for ethyl ester 4c |
| Comparator Or Baseline | Acid 5c ED₅₀ = 2.2 mg/kg (1.5–3.3); Indomethacin ED₅₀ = 7.0 mg/kg (6.1–8.1) |
| Quantified Difference | 4c is 16.9-fold less potent than 5c; 5.3-fold less potent than indomethacin |
| Conditions | Carrageenan rat paw edema; oral administration; n = 5–10 per group; measurements at 1st, 2nd, 3rd, and 4th hours post-carrageenan |
Why This Matters
The ethyl ester 4c is not a simple equipotent precursor to the active acid 5c; its substantially lower potency means that selecting the ester for in vivo studies requires an explicit rationale—such as a prodrug strategy, synthetic accessibility, or differential tissue distribution—rather than assuming functional equivalence.
